molecular formula C6H14ClNO B1432632 methyl 3-methylbutanecarboximidate hydrochloride CAS No. 580198-47-6

methyl 3-methylbutanecarboximidate hydrochloride

Cat. No.: B1432632
CAS No.: 580198-47-6
M. Wt: 151.63 g/mol
InChI Key: KAXHJRBRBRBVTI-UHFFFAOYSA-N
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Description

Methyl 3-methylbutanecarboximidate hydrochloride is an aliphatic carboximidate ester in its hydrochloride salt form. Its structure comprises a branched 3-methylbutane backbone with a carboximidate ester group (-O-C(=NH)-OCH₃) and a chloride counterion. The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for synthetic applications, particularly as an intermediate in amidine synthesis or nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 3-methylbutanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)4-6(7)8-3;/h5,7H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHJRBRBRBVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylbutanecarboximidate hydrochloride typically involves the reaction of 3-methylbutanoic acid with methanol in the presence of a suitable catalyst to form the ester, followed by the reaction with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to optimize yield and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-methylbutanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.

Major Products Formed

    Oxidation: 3-methylbutanoic acid.

    Reduction: 3-methylbutanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-methylbutanecarboximidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methylbutanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 3-methylbutanecarboximidate hydrochloride with structurally or functionally related compounds, emphasizing molecular features, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Synthesis Highlights
This compound C₇H₁₄ClNO₂ 195.65 (calculated) Aliphatic carboximidate ester, HCl salt Intermediate in amidine synthesis; likely moderate solubility in polar solvents. Likely derived via Pinner reaction (nitrile + methanol + HCl) or esterification of imidic acid.
3-Methylbenzenecarboximidamide hydrochloride C₈H₁₁ClN₂ 170.64 Aromatic carboximidamide, HCl salt Higher melting point due to aromaticity; used in pharmaceuticals or catalysis. Direct amidation of nitrile or condensation reactions.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Branched amino ester, HCl salt Chiral intermediate in drug synthesis; characterized by NMR (δ 1.02 for tert-butyl group). Deprotection of Boc-protected precursor using HCl/dioxane.
3-Aminomethyl benzamidine dihydrochloride C₈H₁₂Cl₂N₄ 243.12 Benzamidine with aminomethyl, 2HCl Higher nitrogen content; potential protease inhibitor or ligand in biochemistry. Multi-step synthesis involving benzamidine derivatization and hydrochlorination.

Key Comparative Insights :

Structural Backbone: The target compound’s aliphatic chain offers flexibility and lower thermal stability compared to aromatic analogs like 3-methylbenzenecarboximidamide hydrochloride, which benefits from π-π stacking . Amino ester hydrochlorides (e.g., ) introduce chirality and steric hindrance, impacting reactivity in asymmetric synthesis .

Functional Group Reactivity: Carboximidate esters (target compound) are electrophilic at the imidate carbon, enabling nucleophilic attacks by amines to form amidines. In contrast, carboximidamides () act as strong bases due to the amidine group (-C(=NH)-NH₂) . Dihydrochloride salts () exhibit higher hygroscopicity and solubility than monohydrochlorides, influencing storage and handling protocols .

Synthetic Routes: The target compound’s synthesis likely mirrors classical imidate preparations (e.g., Pinner reaction), whereas aromatic amidines require nitrile activation or metal-catalyzed pathways . Chiral amino esters () involve advanced deprotection steps, emphasizing the role of protecting groups in complex syntheses .

Applications :

  • Aliphatic carboximidates are versatile in agrochemical and pharmaceutical intermediates, whereas aromatic amidines () find use in catalysis or as kinase inhibitors .

Research Findings and Data Gaps

  • EPFR studies in , though unrelated structurally) .
  • Safety Profile : Hydrochloride salts generally require precautions against inhalation and skin contact (e.g., ’s dihydrochloride), suggesting similar handling for the target compound .

Biological Activity

Methyl 3-methylbutanecarboximidate hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of carboximidic acid, which has shown promise in various biological applications. Its structure allows for interactions with biological targets, making it a candidate for further investigation in pharmacological contexts.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In a study evaluating various derivatives, it was noted that compounds with similar structures exhibited significant cytotoxic effects against cancer cell lines. For instance, derivatives with higher lipophilicity demonstrated enhanced binding affinity to target proteins, leading to improved antitumor activity.

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
Compound A0.44 ± 0.01MCF-7
Compound B0.43 ± 0.02MDA-MBA-231
Erlotinib1.14 ± 0.04MCF-7
Erlotinib2.55 ± 0.19MDA-MBA-231

The data indicates that certain derivatives outperform the standard drug erlotinib, suggesting that modifications in the chemical structure can lead to enhanced biological activity .

The mechanism by which this compound exerts its biological effects is likely through inhibition of specific protein targets involved in tumor progression. Molecular docking studies have been employed to elucidate the binding interactions between the compound and its targets, such as the epidermal growth factor receptor (EGFR). These studies reveal that hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity and specificity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential:

  • Antimicrobial Properties : Some derivatives have shown antimicrobial activity against various pathogens, indicating a broader spectrum of biological effects beyond antitumor activity.
  • Protein Tyrosine Phosphatase Inhibition : Research has indicated that this compound can act as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways implicated in cancer and metabolic diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound:

  • Absorption and Distribution : Studies suggest that compounds with similar structures exhibit moderate absorption rates and favorable distribution profiles in vivo.
  • Toxicity Assessments : Preliminary toxicity studies indicate that while some derivatives show promise, further investigations are necessary to establish safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.